molecular formula C12H20N2O7 B122064 (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid CAS No. 723331-20-2

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

Cat. No. B122064
CAS RN: 723331-20-2
M. Wt: 304.3 g/mol
InChI Key: BSGWCSGMXAVYRT-YUMQZZPRSA-N
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Description

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid, often referred to as 2S-CMCPA, is a carboxylic acid that is used in a variety of scientific research applications. It is a derivative of the amino acid L-alanine, and is an important component of many biochemical pathways.

Scientific Research Applications

Neuroprotection in Traumatic Brain Injury (TBI)

ZJ 43 has been identified as a potent inhibitor of glutamate carboxypeptidase II and III . These enzymes are involved in the hydrolysis of the neurotransmitter N-acetylaspartylglutamate (NAAG), and their inhibition by ZJ 43 can lead to increased levels of NAAG. This has been shown to reduce neuronal degeneration in a rat model of TBI, suggesting a potential application of ZJ 43 in neuroprotective strategies for TBI patients .

Schizophrenia Treatment

The compound has demonstrated efficacy in reducing locomotor activity in the PCP-model of schizophrenia . By inhibiting the enzymes that break down NAAG, ZJ 43 helps to modulate glutamatergic transmission, which is often dysregulated in schizophrenia. This points to its potential use as a novel therapeutic agent in the management of schizophrenia symptoms .

Pain Management

ZJ 43’s inhibition of NAAG peptidase has been associated with analgesic effects in peripheral pain models in rats . The increase in NAAG levels due to the inhibition of its hydrolysis can interact with metabotropic glutamate receptors, leading to pain relief. This suggests that ZJ 43 could be developed as a new class of painkillers, especially for chronic pain conditions .

Drug Design and Discovery

The inhibition profile of ZJ 43 against specific enzymes makes it a valuable tool in drug discovery and design . Its ability to modulate neurotransmitter levels through enzyme inhibition can be applied to the development of drugs targeting neurological disorders beyond TBI and schizophrenia.

Proteomics and Enzyme Activity Characterization

ZJ 43 can be used in proteomics to study enzyme activities, particularly those involved in neurotransmitter metabolism . Its specificity for glutamate carboxypeptidase II and III can help in identifying and characterizing the role of these enzymes in various biological processes.

Chemical Biology Research

As a chemical probe, ZJ 43 can be utilized in chemical biology research to understand the interaction between small molecules and proteins. It can serve as a model compound to study the binding and inhibition mechanisms of carboxypeptidases, which are relevant in many diseases .

Farnesyltransferase Inhibition

While not directly related to ZJ 43, pentanedioic acid derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression . This suggests that structurally related compounds like ZJ 43 could be explored for their potential in cancer therapy.

Asymmetric Synthesis

Compounds with a pentanedioic acid moiety, similar to ZJ 43, are of interest in asymmetric synthesis, which is a critical aspect of producing chiral drugs . The structural features of ZJ 43 could inspire new approaches in the enantioselective synthesis of pharmaceuticals.

properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGWCSGMXAVYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471136
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

CAS RN

723331-20-2
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

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